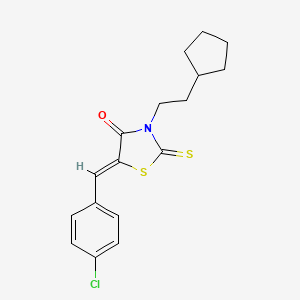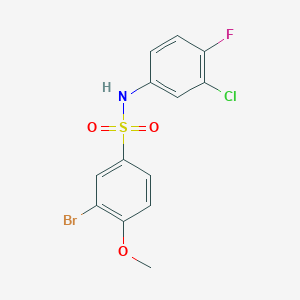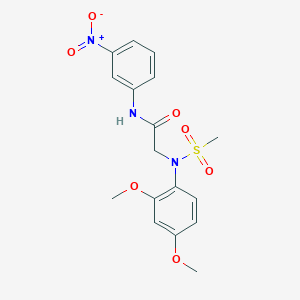
3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Overview
Description
The compound “3-(1-azepanylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide” is a chemical compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential .
Synthesis Analysis
The synthesis of such compounds involves the use of various reagents and conditions. For example, one method involves the use of 10% Na2CO3/distilled water/stirring for 4 hours, followed by DMF/LiH/substituted-benzyl halides (IVa – k)/stirring/RT/4–5 h .Molecular Structure Analysis
The molecular formula of the compound is C21H24N2O5S . The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Physical and Chemical Properties Analysis
The compound is a grayish-white solid with a molecular weight of 460 g/mol . It has a melting point of 131–132°C . Other properties include a molecular weight of 416.5g/mol, XLogP3-AA: 2.8, Exact Mass: 416.14059304, Monoisotopic Mass: 416.14059304, Complexity: 657, Rotatable Bond Count: 4, Hydrogen Bond Donor Count: 1, Hydrogen Bond Acceptor Count: 6, Topological Polar Surface Area: 93.3, Heavy Atom Count: 29 .Mechanism of Action
Target of Action
The primary target of this compound, also known as pakerine , is the protein Abnormal Inflorescence Meristem 1 (AIM1) . AIM1 plays a crucial role in plant growth, development, and stress signaling, particularly in relation to hydrogen peroxide (H2O2) levels .
Mode of Action
Pakerine interacts with AIM1, which is involved in the regulation of H2O2 levels in plants . H2O2 is a key signaling molecule that influences numerous biological processes, including plant growth, development, and stress responses . By targeting AIM1, pakerine can modulate these H2O2-dependent processes .
Biochemical Pathways
The interaction of pakerine with AIM1 affects the H2O2 signaling pathways . These pathways orchestrate a variety of biological processes, including plant growth, development, and stress responses . The modulation of these pathways by pakerine can have significant downstream effects, such as alleviating photorespiratory-induced cell death in certain plant mutants .
Result of Action
Pakerine has been shown to alleviate the photorespiratory-induced cell death phenotype of catalase-deficient Arabidopsis and tobacco plants . It also delays dark-induced senescence in wild-type Arabidopsis leaves . These effects are likely due to pakerine’s interaction with AIM1 and its subsequent impact on H2O2 signaling pathways .
Action Environment
The action, efficacy, and stability of pakerine can be influenced by various environmental factors. For instance, the compound’s effectiveness in alleviating photorespiratory-induced cell death was observed under photorespiration-promoting conditions . Further
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Pakerine has been found to alleviate the photorespiratory-dependent cell death phenotype of catalase-deficient Arabidopsis and tobacco plants . This suggests that it interacts with certain enzymes and proteins involved in the photorespiration process.
Cellular Effects
This suggests that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c22-17-7-5-15(13-20(17)30(26,27)24-9-3-1-2-4-10-24)21(25)23-16-6-8-18-19(14-16)29-12-11-28-18/h5-8,13-14H,1-4,9-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHELEOFEFHYGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [2-(4-tert-butylphenyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B3639589.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3639595.png)
![(5Z)-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1-(4-iodophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3639597.png)
![N-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3639608.png)
![(5Z)-1-[2-(cyclohexen-1-yl)ethyl]-5-[[2-(dimethylamino)pyrimidin-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3639622.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3639624.png)
![methyl [(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3639626.png)

![2-[(4-bromobenzoyl)amino]-N-propan-2-ylbenzamide](/img/structure/B3639650.png)
![(5E)-1-[2-(cyclohexen-1-yl)ethyl]-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3639657.png)


![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-benzylbenzamide](/img/structure/B3639678.png)

